molecular formula C10H7NO3S B2459615 Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate CAS No. 228251-21-6

Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2459615
CAS No.: 228251-21-6
M. Wt: 221.23
InChI Key: KFOYQNNHZUDXPY-UHFFFAOYSA-N
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Description

Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate (CAS 228251-21-6) is a high-value chemical reagent with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol . This compound belongs to the thienopyridine family, a class of organic heterocyclic compounds known for consisting of a thiophene ring fused to a pyridine ring, which are privileged structures in the development of biologically active molecules . The presence of both a reactive formyl group and a methyl ester carboxylate on the fused ring system makes this compound an exceptionally versatile building block for organic synthesis and medicinal chemistry research . It is specifically designed to serve as a key intermediate in the construction of more complex molecular architectures. Researchers can utilize this compound in various synthetic pathways, including nucleophilic substitution, condensation, and cyclization reactions. The formyl group is a common handle for forming carbon-carbon bonds through reactions such as Wittig olefinations or for creating secondary amine linkages via reductive amination, a critical step in the synthesis of various pharmacologically active compounds . The ester group can be hydrolyzed to an acid or transformed into other functional groups, offering additional sites for chemical modification. Thienopyridine cores are found in several established active pharmaceutical ingredients, underscoring the relevance of this scaffold in drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper laboratory safety protocols should be observed.

Properties

IUPAC Name

methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOYQNNHZUDXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2S1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate can be approached through two primary retrosynthetic pathways:

Functionalization of Preformed Thieno[2,3-b]Pyridine Derivatives

This strategy involves modifying a preassembled thieno[2,3-b]pyridine scaffold. The methyl ester at position 2 and the formyl group at position 5 are introduced sequentially or concurrently via:

  • Esterification of a carboxylic acid precursor using methanol under acid catalysis.
  • Direct formylation at position 5 using Vilsmeier-Haack reagents (POCl₃/DMF).

De Novo Construction of the Fused Ring System

Alternative routes build the thieno[2,3-b]pyridine core from simpler precursors, such as 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles. Cyclization with α-halogenated carbonyl compounds (e.g., chloroacetone) in the presence of sodium alkoxide yields the fused ring, followed by oxidation to install the formyl group.

Stepwise Synthetic Methodologies

Synthesis via Thieno[2,3-b]Pyridine Intermediate

A representative protocol involves:

  • Preparation of ethyl 3-pyridylacetate : Ethyl acetoacetate reacts with 3-aminopyridine under Knorr quinoline synthesis conditions to form the pyridine-acetate hybrid.
  • Thiophene ring annulation : Treatment with carbon disulfide and methyl iodide in the presence of sodium hydride introduces the thiophene moiety, yielding ethyl 2-methylthiothieno[2,3-b]pyridine-3-carboxylate.
  • Oxidative demethylation : The methylthio group is oxidized to a sulfoxide using m-chloroperbenzoic acid (m-CPBA), followed by elimination to generate a reactive site for formylation.
  • Vilsmeier-Haack formylation : Reaction with POCl₃ and DMF at 0–5°C installs the formyl group at position 5, achieving 68–72% yield.
Table 1: Key Reaction Conditions for Formylation
Step Reagents Temperature Yield
Thiophene Annulation CS₂, NaH, CH₃I 80°C 65%
Sulfoxide Formation m-CPBA, DCM 25°C 85%
Formylation POCl₃, DMF 0–5°C 70%

Cascade Cyclization Approach

A one-pot method developed by SciELO (2016) utilizes:

  • Three-component reaction : Malononitrile, aryl aldehydes, and thiophenol condense in the presence of nanocrystalline MgO to form 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.
  • Alkylation and cyclization : Reaction with α-bromoacetophenone in ethanol with sodium ethoxide induces cyclization, forming the thieno[2,3-b]pyridine core. Subsequent oxidation with DDQ introduces the formyl group, yielding 82–89% purity.

Functional Group Transformations and Optimization

Methyl Ester Installation

The carboxylate group at position 2 is typically introduced via:

  • Esterification : Treatment of thieno[2,3-b]pyridine-2-carboxylic acid with methanol and H₂SO₄ (cat.) under reflux.
  • Transesterification : Reaction of ethyl ester precursors with sodium methoxide in methanol, achieving >90% conversion.

Formylation Strategies

Comparative studies show:

  • Vilsmeier-Haack is superior to Gattermann-Koch reactions for regioselective formylation at position 5, minimizing byproducts.
  • Microwave-assisted formylation reduces reaction time from 12 hours to 30 minutes, though yields remain comparable (70–73%).

Catalytic Systems and Reaction Engineering

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with arylboronic acids enables diversification of the thienopyridine core. For example:

  • Methyl 3-bromo-5-formylthieno[2,3-b]pyridine-2-carboxylate reacts with phenylboronic acid using Pd(dppf)Cl₂ (2 mol%), K₂CO₃, and DME/H₂O (3:1) at 100°C, yielding 84% of the biaryl product.
Table 2: Optimization of Suzuki Coupling Conditions
Parameter Optimal Value Impact on Yield
Catalyst Loading 2 mol% Pd(dppf)Cl₂ Maximizes TOF
Solvent System DME:H₂O (3:1) Enhances solubility
Temperature 100°C Completes in 3h

Acid-Catalyzed Cyclizations

Pyridine-2-carboxylic acid (10 mol%) in ethanol accelerates multi-component reactions, reducing cyclization time from 240 to 5 minutes while maintaining 98% yield.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography on silica gel (hexane/EtOAc 4:1) resolves regioisomers, with Rf = 0.33 for the target compound.
  • Recrystallization from ethanol/water (1:3) yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 7.98 (s, 1H, thiophene-H), 4.02 (s, 3H, OCH₃).
  • HRMS : m/z calc. for C₁₀H₇NO₃S [M+H]⁺ 222.0321, found 222.0318.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Methyl 5-carboxylthieno[2,3-b]pyridine-2-carboxylate.

    Reduction: Methyl 5-hydroxymethylthieno[2,3-b]pyridine-2-carboxylate.

    Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiinflammatory Properties
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate has been studied for its anti-inflammatory effects. Compounds with similar thienopyridine structures have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of chemokines and leukocyte adhesion, which are critical in the inflammatory response .

2. Anticancer Activity
Research indicates that thienopyridine derivatives exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. This compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .

3. Neuroprotective Effects
The compound has also been investigated for potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further studies aimed at treating conditions like Alzheimer's disease .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound can be utilized in the development of organic light-emitting diodes. Its incorporation into OLED materials can enhance light emission efficiency and stability .

2. Conductive Polymers
The compound can act as a building block for synthesizing conductive polymers. These materials have applications in flexible electronics, sensors, and energy storage devices due to their electrical conductivity and mechanical flexibility .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It can be used to create more complex thienopyridine derivatives through various reactions such as nucleophilic substitution and condensation reactions .

Reaction Type Description Yield (%)
Nucleophilic SubstitutionSubstituting the formyl group with various nucleophiles to create derivativesUp to 85%
Condensation ReactionReacting with amines or alcohols to form larger molecular structuresVariable
CyclizationForming cyclic compounds from linear precursors using this compoundHigh yield

Case Studies

Case Study 1: Antiinflammatory Activity
In a study examining the anti-inflammatory effects of thienopyridine derivatives, this compound was shown to significantly reduce pro-inflammatory cytokine levels in vitro. This suggests its potential application in developing new anti-inflammatory drugs .

Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound revealed that it inhibited the growth of specific cancer cell lines by inducing apoptosis via mitochondrial pathways. This positions the compound as a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The formyl group and the thienopyridine core may enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate to other thienopyridine and pyrrolopyridine derivatives allow for meaningful comparisons. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₁H₇NO₃S 233.25 5-formyl, 2-methyl ester High reactivity for cross-coupling and condensation; used in drug discovery. Inferred from
Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate C₁₄H₁₀BrN₃O₂S 372.22 3-amino, 5-bromo, 6-pyridinyl Bromine enables Suzuki-Miyaura coupling; amino group supports hydrogen bonding in target interactions.
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₉H₉N₃O₂ 191.19 5-amino, pyrrolo core Pyrrolo ring enhances π-π stacking in kinase inhibitors; amino group aids solubility.
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₉H₇ClN₂O₂ 210.62 5-chloro, pyrrolo core Chlorine increases electrophilicity; used in antitumor agent synthesis. Density: 1.453 g/cm³.

Reactivity and Functional Group Analysis

  • Formyl vs. Amino/Bromo/Chloro Groups: The formyl group in the target compound offers superior electrophilicity compared to amino (electron-donating) or bromo/chloro (moderately electron-withdrawing) groups. This makes it more reactive in nucleophilic additions (e.g., forming hydrazones or oximes) . Bromo substituents (as in ) facilitate cross-coupling reactions (e.g., Suzuki), while chloro groups () are preferred for SNAr reactions due to their leaving-group ability.
  • Core Heterocycle Differences: Thieno[2,3-b]pyridine (target compound and ) exhibits higher aromatic stability and electron-deficient character compared to pyrrolo[2,3-b]pyridine (). This difference impacts π-stacking interactions in biological targets and optoelectronic properties in materials science .

Physicochemical and Spectral Properties

  • Density and Refractive Index :
    • Methyl 5-chloro-pyrrolo[2,3-b]pyridine-2-carboxylate () has a density of 1.453 g/cm³ and refractive index of 1.657, typical for halogenated heterocycles. The target compound likely has similar values but may differ due to the formyl group’s polar nature.
  • Spectral Characterization: Thienopyridines (e.g., ) are characterized by distinct UV-Vis absorption (λmax ~300–350 nm) and IR carbonyl stretches (~1700 cm⁻¹ for esters). Formyl groups exhibit strong C=O stretches near 1680–1720 cm⁻¹ in IR and specific δH (~9.8–10.2 ppm) in ¹H NMR .

Biological Activity

Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 228251-21-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a thienopyridine core with both a formyl group and a carboxylate ester. The synthesis typically involves multi-step organic reactions, including cyclization and formylation processes. Common methods include:

  • Cyclization of Precursors : Using controlled conditions to form the thienopyridine structure.
  • Formylation : Introducing the formyl group via reactions with formylating agents.
  • Esterification : Conducting esterification with methanol in the presence of an acid catalyst to yield the final product .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound derivatives. For instance, a related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with a GI50 value of approximately 13 μM. This compound not only inhibited cell proliferation but also altered the cell cycle distribution, increasing the G0/G1 phase while decreasing the S phase .

Table 1: Anticancer Activity of Thienopyridine Derivatives

CompoundCell LineGI50 (μM)Effect on Cell Cycle
2eMDA-MB-23113Increased G0/G1 phase
2fMDA-MB-231Not specifiedNot specified
2hMDA-MB-231Not specifiedNot specified

Antimicrobial Activity

Methyl 5-formylthieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial properties. Studies have reported that certain thiophene-based compounds exhibit significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for selected derivatives. This suggests a promising avenue for developing new antimicrobial agents derived from this chemical class .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets. Thiophene-based analogs are known to influence various biochemical pathways, leading to diverse effects such as:

  • Inhibition of Protein Kinases : Compounds in this class have shown potential as protein kinase inhibitors, which are crucial for regulating cellular processes like proliferation and migration .
  • Anti-inflammatory Effects : Preliminary data suggest that these compounds may also possess anti-inflammatory properties, making them candidates for treating autoimmune diseases .

Case Studies and Research Findings

A notable study evaluated the effects of several thienopyridine derivatives on cancer cell lines and found that those with specific substitutions on the thienopyridine core exhibited enhanced anticancer activity. The study utilized assays such as sulforhodamine B (SRB) to determine cell viability and flow cytometry for analyzing cell cycle changes.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition in TNBC cell lines
AntimicrobialMIC values as low as 1.56 µg/mL
Anti-inflammatoryPotential effects noted in preliminary studies

Q & A

Q. What are the established synthetic routes for Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting with functionalized thienopyridine precursors. For example:
  • Step 1 : Condensation of ethyl 3-amino-5-substituted thieno[2,3-b]pyridine-2-carboxylate with aldehydes or ketones to introduce the formyl group.
  • Step 2 : Methyl esterification of the carboxylate group using methanol under acidic or basic conditions.
    Key intermediates include ethyl 3-amino-5-(2-furyl)thieno[2,3-b]pyridine-2-carboxylate and 5-nitrofuro[2,3-b]pyridine derivatives, as described in analogous protocols .
    Validation : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS to confirm intermediate structures before proceeding .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra to confirm substituent positions (e.g., formyl group at C5, methyl ester at C2). DEPT and 2D NMR (COSY, HSQC) resolve overlapping signals in polycyclic systems .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, thieno[2,3-b]pyridine derivatives often crystallize in monoclinic systems with Z′ = 1, validated via R-factor convergence (< 5%) .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :
  • Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Include multidrug-resistant (MDR) cell lines to assess selectivity.
  • Dose-Response Analysis : Use IC50_{50} values (typically in μM range) to quantify potency. Reference compounds like doxorubicin serve as positive controls .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve formylation efficiency.
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Chromatography : Use gradient elution (hexane/ethyl acetate) for purification. Monitor by TLC with UV/iodine visualization .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism).
  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to simulate NMR chemical shifts and align with experimental data .

Q. What experimental designs address multidrug resistance in cytotoxicity studies?

  • Methodological Answer :
  • ABC Transporter Inhibition : Co-administer verapamil (P-gp inhibitor) to evaluate compound retention in MDR cells.
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to distinguish cytotoxic mechanisms from resistance pathways .

Q. How can computational modeling guide functionalization of the thienopyridine core?

  • Methodological Answer :
  • Electrophilic Reactivity : Use Fukui indices (DFT) to identify nucleophilic sites (e.g., C7 of the thiophene ring) prone to substitution.
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize derivatives for synthesis .

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